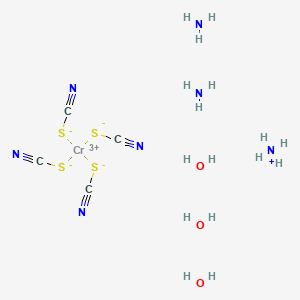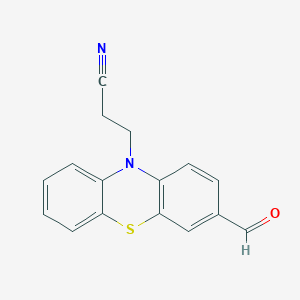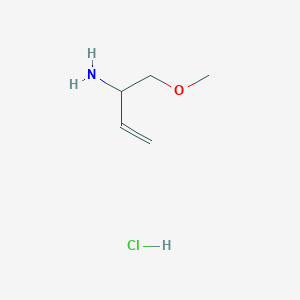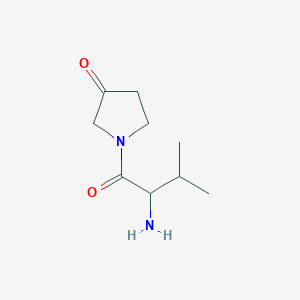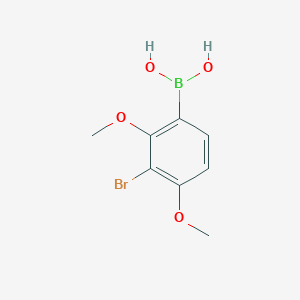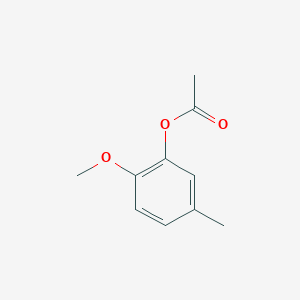![molecular formula C35H46ClN5O9S B14800373 tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14800373.png)
tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asunaprevir is a tripeptidic acylsulfonamide inhibitor of the hepatitis C virus (HCV) NS3/4A protease. It was developed by Bristol-Myers Squibb and has been approved in several countries for the treatment of chronic hepatitis C virus infection, particularly genotype 1b . Asunaprevir is known for its high efficacy in combination regimens with other antiviral agents, such as daclatasvir .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of asunaprevir involves multiple steps, starting from readily available starting materials. The key steps include the formation of the acylsulfonamide moiety and the incorporation of the isoquinoline-based P2* element . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of asunaprevir follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Asunaprevir undergoes several types of chemical reactions, including:
Oxidation: Mediated by cytochrome P450 enzymes, leading to the formation of mono- and bis-oxidized metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Involves the replacement of functional groups, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of asunaprevir include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from the reactions of asunaprevir include its oxidized metabolites, which are primarily excreted via the liver . These metabolites retain some antiviral activity but are generally less potent than the parent compound.
Applications De Recherche Scientifique
Asunaprevir has a wide range of scientific research applications, including:
Mécanisme D'action
Asunaprevir exerts its effects by inhibiting the NS3/4A protease, an enzyme critical for the replication of the hepatitis C virus . By binding to the active site of this enzyme, asunaprevir prevents the processing of the viral polyprotein into functional units necessary for viral replication and assembly . This inhibition leads to a significant reduction in viral load, allowing the host immune system to clear the infection more effectively .
Comparaison Avec Des Composés Similaires
Asunaprevir is part of a class of drugs known as NS3 protease inhibitors. Similar compounds include:
Telaprevir: Another NS3 protease inhibitor with a higher potential for drug interactions.
Boceprevir: Similar to telaprevir, it has a higher potential for drug interactions compared to asunaprevir.
Simeprevir: A second-generation NS3 protease inhibitor with a drug interaction profile similar to asunaprevir.
Asunaprevir stands out due to its lower potential for drug interactions and its high efficacy in combination regimens .
Propriétés
Formule moléculaire |
C35H46ClN5O9S |
|---|---|
Poids moléculaire |
748.3 g/mol |
Nom IUPAC |
tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19?,21?,25?,27?,35-/m1/s1 |
Clé InChI |
XRWSZZJLZRKHHD-WJNZDUMXSA-N |
SMILES isomérique |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)N[C@@]2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



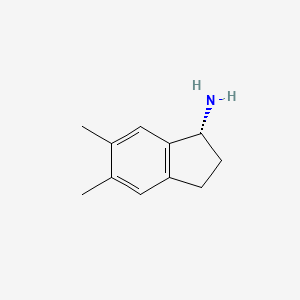
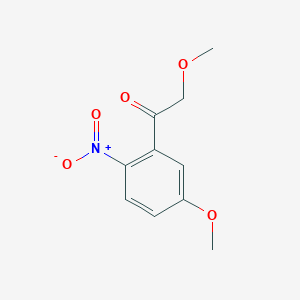
![[(2R,4aS,6aS,12aS,14aS)-10-benzoyloxy-7-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-2-yl]methyl benzoate](/img/structure/B14800316.png)
![Methyl 2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylate](/img/structure/B14800320.png)
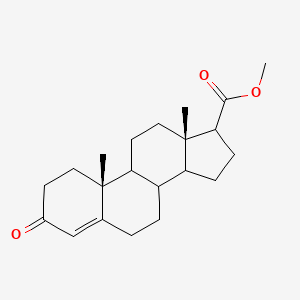
![L-Methionine,N-[[5-[[(2R)-2-amino-3-mercaptopropyl]amino][1,1\'-biphenyl]-2-yl]carbonyl]-](/img/structure/B14800337.png)
![2-amino-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B14800338.png)
